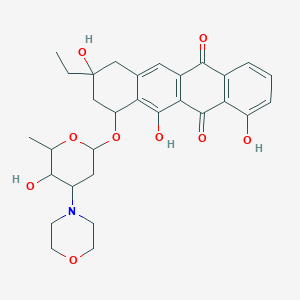
(E,E,E)-7-(3,4-Dihydro-4,4-dimethyl-2H-1-benzopyran-6-yl)-3-methyl-2,4,6-octatrienoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E,E,E)-7-(3,4-Dihydro-4,4-dimethyl-2H-1-benzopyran-6-yl)-3-methyl-2,4,6-octatrienoic acid, also known as 3'-Oxo-Zeaxanthin, is a carotenoid found in plants and algae. It is a potent antioxidant that has been shown to have various health benefits.
Mecanismo De Acción
The mechanism of action of (E,E,E)-7-(3,4-Dihydro-4,4-dimethyl-2H-1-benzopyran-6-yl)-3-methyl-2,4,6-octatrienoic acid is not fully understood. However, it is believed to work by scavenging free radicals and reactive oxygen species, which can cause oxidative damage to cells. It also has anti-inflammatory properties, which can reduce inflammation and prevent chronic diseases.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It can reduce oxidative stress, inflammation, and DNA damage. It can also improve mitochondrial function, which can enhance energy production in cells. Additionally, it has been shown to improve cognitive function and protect against neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of (E,E,E)-7-(3,4-Dihydro-4,4-dimethyl-2H-1-benzopyran-6-yl)-3-methyl-2,4,6-octatrienoic acid is its potent antioxidant activity. This makes it a valuable tool for studying oxidative stress and its effects on cells. However, one of the limitations is its solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on (E,E,E)-7-(3,4-Dihydro-4,4-dimethyl-2H-1-benzopyran-6-yl)-3-methyl-2,4,6-octatrienoic acid. One of the areas of interest is its potential as a therapeutic agent for various diseases, including cancer, cardiovascular disease, and neurodegenerative diseases. Additionally, more research is needed to understand its mechanism of action and its effects on cellular processes. Finally, there is a need for more studies on its safety and toxicity in humans.
In conclusion, this compound is a potent antioxidant with various health benefits. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound has the potential to lead to the development of new therapies for various diseases.
Métodos De Síntesis
(E,E,E)-7-(3,4-Dihydro-4,4-dimethyl-2H-1-benzopyran-6-yl)-3-methyl-2,4,6-octatrienoic acid can be synthesized from zeaxanthin, a carotenoid found in plants and algae. The synthesis involves the oxidation of zeaxanthin with potassium permanganate, followed by hydrolysis and decarboxylation. The final product is this compound.
Aplicaciones Científicas De Investigación
(E,E,E)-7-(3,4-Dihydro-4,4-dimethyl-2H-1-benzopyran-6-yl)-3-methyl-2,4,6-octatrienoic acid has been extensively studied for its health benefits. It has been shown to have potent antioxidant activity, which can protect cells from oxidative damage. This makes it a potential therapeutic agent for various diseases, including cancer, cardiovascular disease, and neurodegenerative diseases.
Propiedades
Número CAS |
108695-25-6 |
|---|---|
Fórmula molecular |
C11H23NO |
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
(2E,4E,6E)-7-(4,4-dimethyl-2,3-dihydrochromen-6-yl)-3-methylocta-2,4,6-trienoic acid |
InChI |
InChI=1S/C20H24O3/c1-14(12-19(21)22)6-5-7-15(2)16-8-9-18-17(13-16)20(3,4)10-11-23-18/h5-9,12-13H,10-11H2,1-4H3,(H,21,22)/b6-5+,14-12+,15-7+ |
Clave InChI |
NNROJUAWMZCOPE-ZFWGQPRBSA-N |
SMILES isomérico |
C/C(=C\C(=O)O)/C=C/C=C(\C)/C1=CC2=C(C=C1)OCCC2(C)C |
SMILES |
CC(=CC(=O)O)C=CC=C(C)C1=CC2=C(C=C1)OCCC2(C)C |
SMILES canónico |
CC(=CC(=O)O)C=CC=C(C)C1=CC2=C(C=C1)OCCC2(C)C |
Sinónimos |
2,4,6-Octatrienoic acid, 7-(3,4-dihydro-4,4-dimethyl-2H-1-benzopyran-6 -yl)-3-methyl-, (E,E,E)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



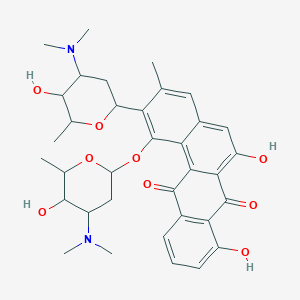


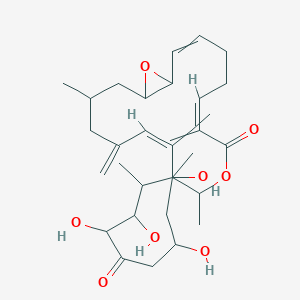
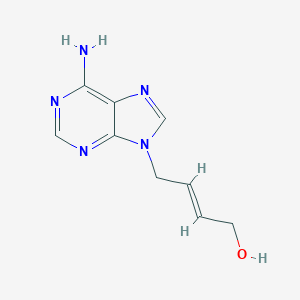
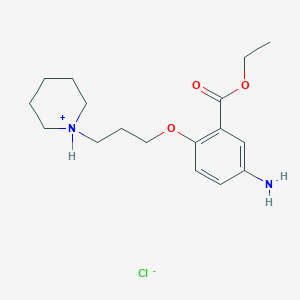
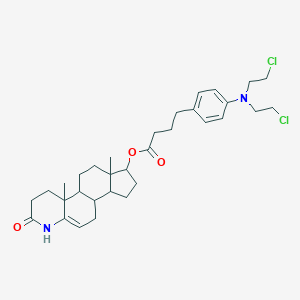
![(1R,3S,5Z)-5-[(2Z)-2-[(1R,3aS,7aR)-1-[(E,2R,6S)-6,7-dihydroxy-6-methylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B217832.png)


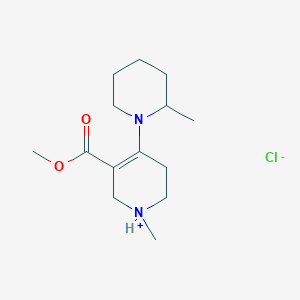
![[(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-(trityloxymethyl)oxolan-3-yl] methanesulfonate](/img/structure/B217868.png)
